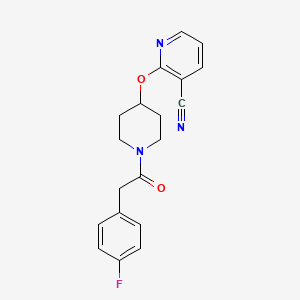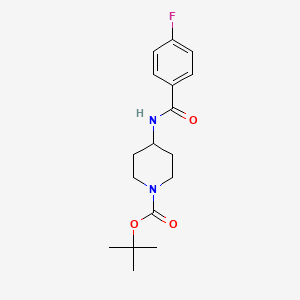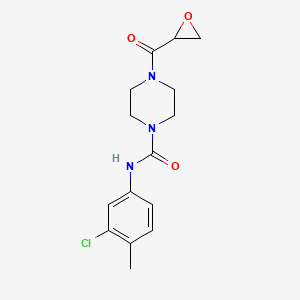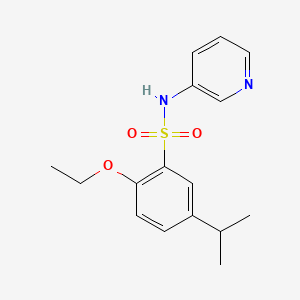
2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound with the molecular formula C19H18FN3O3 and a molecular weight of 355.369. It is commonly used as a pharmaceutical intermediate and research compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester. This is then reacted with hydrochloric acid to generate the final product .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms. The piperidine ring is attached to a fluorophenyl group and a nicotinonitrile group through an acetyl bridge .Scientific Research Applications
Fluorescence Applications in Materials Science
One significant application of nicotinonitriles, similar in structure to 2-((1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, lies in their use as versatile environmentally sensitive fluorophores. For instance, a study by Hussein, El Guesmi, & Ahmed (2019) detailed the development of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, which is crucial for applications in materials science and possibly in creating sensitive environmental sensors.
Antimicrobial and Antioxidant Activities
Nicotinonitriles have also been explored for their antimicrobial and antioxidant properties. A study highlighted by El-Sayed et al. (2014) synthesized a novel class of 6-indolypyridine-3-carbonitrilile derivatives that were evaluated for antiproliferative activities. These compounds showed potential against various cancer cell lines, indicating their promise in medical research and treatment development.
Corrosion Inhibition
In the field of materials protection, nicotinonitrile derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives to evaluate their efficacy in inhibiting iron corrosion. This research could have implications for extending the lifespan of metal components in various industries.
Drug Discovery and Development
The structural diversity and functional adaptability of nicotinonitrile derivatives make them valuable in drug discovery. For example, the synthesis and evaluation of substituted 4-(thiophen-2-yl)nicotinonitriles, as discussed by Hakobyan et al. (2020), provide insights into their potential therapeutic applications, showcasing their adaptability in creating new pharmacologically active compounds.
properties
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-5-3-14(4-6-16)12-18(24)23-10-7-17(8-11-23)25-19-15(13-21)2-1-9-22-19/h1-6,9,17H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUQQCWRBDWMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)
![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)

